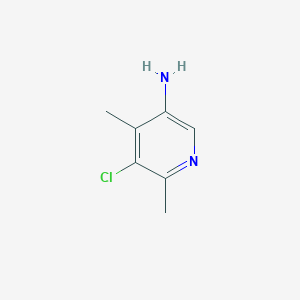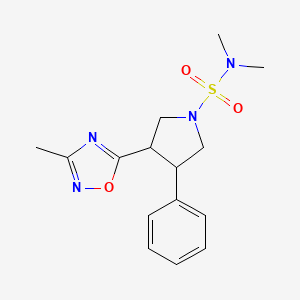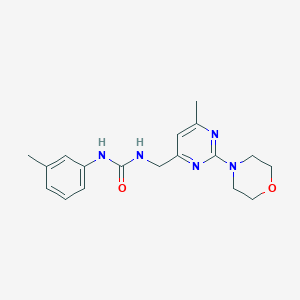
1-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(m-tolyl)urea, also known as MMV008138, is a small molecule inhibitor that has been developed by the Medicines for Malaria Venture (MMV) to target the Plasmodium falciparum parasite, which causes malaria. MMV008138 has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Urea-derived Mannich bases, including those similar to the specified compound, have been evaluated for their effectiveness as corrosion inhibitors. These compounds show promising results in protecting mild steel surfaces from corrosion in acidic environments, such as hydrochloric acid solutions. The studies highlight their mixed-type inhibition behavior and adherence to Langmuir's adsorption isotherm, demonstrating a direct relationship between molecular structure and inhibition efficiency (M. Jeeva et al., 2015).
Supramolecular Chemistry
Research into ureidopyrimidinones, which share a core structure with the query compound, explores their ability to form strong dimers through quadruple hydrogen bonding. This property is significant in the development of supramolecular assemblies, where the simplicity of preparation and high dimerization constant make ureidopyrimidinones valuable building blocks for advanced materials (F. H. Beijer et al., 1998).
Osmolyte Interactions
Studies on the thermodynamic compensation effects of urea and methylamine interactions with proteins reveal insights into the stabilization mechanisms of proteins under environmental stress. This research is crucial for understanding the balance between protein stabilization and denaturation in organisms that use urea-methylamine mixtures as osmolytes, such as marine cartilaginous fishes (Tiao-Yin Lin & Serge N. Timasheff, 1994).
Organic Synthesis and Catalysis
The catalytic application of complexes involving urea derivatives for the oxidative carbonylation of amines to produce carbamates, ureas, and oxazolidinones demonstrates the versatility of these compounds in organic synthesis. Such reactions are essential for the efficient and selective production of key intermediates in pharmaceutical and materials chemistry (Xingao Peng et al., 2008).
Medicinal Chemistry
The exploration of urea derivatives in medicinal chemistry, particularly as enzyme inhibitors, showcases their potential in drug design and development. For instance, flexible urea-based compounds have been synthesized and evaluated for their antiacetylcholinesterase activity, providing insights into optimizing pharmacophoric elements for therapeutic applications (J. Vidaluc et al., 1995).
Propiedades
IUPAC Name |
1-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-4-3-5-15(10-13)22-18(24)19-12-16-11-14(2)20-17(21-16)23-6-8-25-9-7-23/h3-5,10-11H,6-9,12H2,1-2H3,(H2,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVAGQZYFXMUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

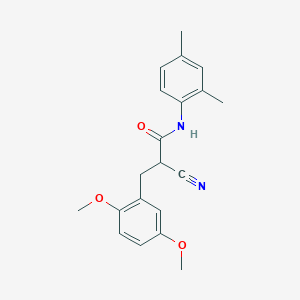

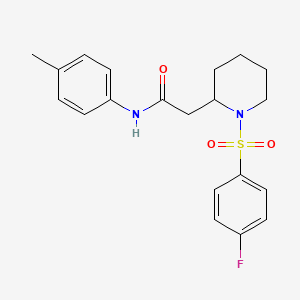


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2470156.png)
![N-Ethyl-N-[2-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2470158.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2470160.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2470161.png)
![[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate](/img/structure/B2470162.png)
![(3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide](/img/structure/B2470165.png)

